N,N-Diallyl-6-chloro-2-pyridinamine
Overview
Description
Scientific Research Applications
Polymer Science and Dye Removal : In the field of materials science, N,N-Diallyl-6-chloro-2-pyridinamine derivatives have been used in the development of superabsorbent hydrogels. For example, Patel and Patel (2013) developed a poly[N,N-diallyl pyrrolidinium bromide-co-N,N-dimethyl acrylamide-co-acrylic acid sodium salt] hydrogel, which showed promising results in the removal of anionic dyes from water, highlighting its potential for environmental applications (Y. N. Patel & Manish P. Patel, 2013).
Organometallic Chemistry and Catalysis : Research in organometallic chemistry has explored the interaction of N,N-Diallyl-6-chloro-2-pyridinamine with various metal complexes. For instance, Barrio et al. (2004) investigated the reactions of an osmium-hexahydride complex with N-methylene-2-pyridinamine, leading to the formation of trihydride complexes. These findings are significant for understanding the mechanisms in catalysis and the design of new catalysts (Pilar Resano Barrio, Miguel A. Esteruelas & E. Oñate, 2004).
Catalytic Cyclization Chemistry : In another study, Hoyt et al. (2013) demonstrated the effectiveness of bis(imino)pyridine iron metallacyclic intermediates in iron-catalyzed cyclization reactions. This research offers insights into the redox-active nature of the bis(imino)pyridine chelate and its role in enabling catalytic cyclization chemistry (Jordan M. Hoyt, Kevin T. Sylvester, Scott P. Semproni & P. Chirik, 2013).
Synthesis of Carcinogenic Compounds : Stavenuiter et al. (1985) focused on synthesizing 5-phenyl-2-pyridinamine, a potentially carcinogenic pyrolysis product of phenylalanine. This research is crucial for understanding the formation of carcinogens in food processing and developing methods for their detection and quantification (J. Stavenuiter, M. Verrips-Kroon, E. J. Bos & J. Westra, 1985).
Corrosion Inhibition : Ali and Saeed (2001) studied the use of N,N-Diallyl-6-chloro-2-pyridinamine derivatives in corrosion inhibition. Their work demonstrated that certain polymers containing these compounds could significantly inhibit corrosion in metals, highlighting their potential in materials protection (S. Ali & M. Saeed, 2001).
properties
IUPAC Name |
6-chloro-N,N-bis(prop-2-enyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c1-3-8-14(9-4-2)11-7-5-6-10(12)13-11/h3-7H,1-2,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGXOEOQIFRMEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=NC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diallyl-6-chloro-2-pyridinamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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